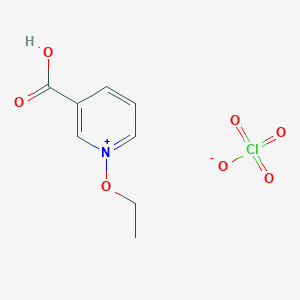
3-Carboxy-1-ethoxypyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-1-ethoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H10NO3ClO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
The synthesis of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate typically involves the reaction of 3-carboxypyridine with ethyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture to ensure complete reaction and purification steps such as recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
3-Carboxy-1-ethoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
3-Carboxy-1-ethoxypyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3-Carboxy-1-ethoxypyridin-1-ium perchlorate can be compared with other similar compounds such as:
3-Carboxy-1-methoxypyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group, leading to differences in chemical reactivity and applications.
3-Carboxypyridine: The parent compound without the ethoxy group, which has different chemical properties and uses.
Pyridine derivatives: Various other derivatives of pyridine with different substituents, each having unique properties and applications .
Propiedades
Número CAS |
90155-33-2 |
|---|---|
Fórmula molecular |
C8H10ClNO7 |
Peso molecular |
267.62 g/mol |
Nombre IUPAC |
1-ethoxypyridin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H9NO3.ClHO4/c1-2-12-9-5-3-4-7(6-9)8(10)11;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
Clave InChI |
IHFLDBPPIUSZMR-UHFFFAOYSA-N |
SMILES canónico |
CCO[N+]1=CC=CC(=C1)C(=O)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14373501.png)

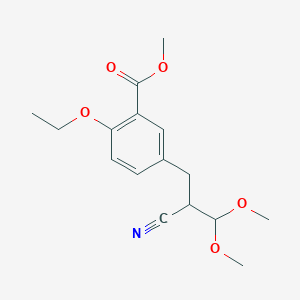
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
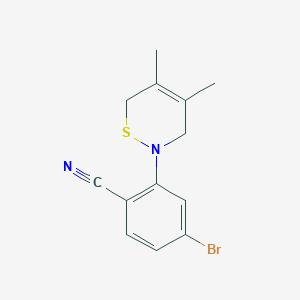
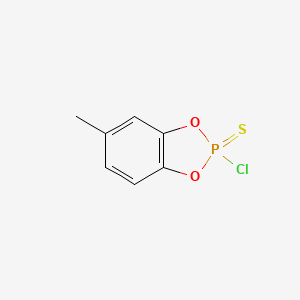
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)
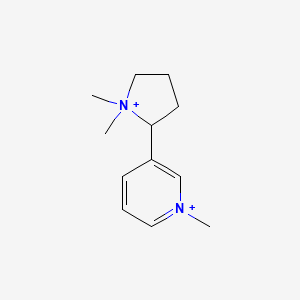

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


